molecular formula C11H11NO3 B3431573 (2E)-4-[methyl(phenyl)amino]-4-oxobut-2-enoic acid CAS No. 91270-62-1

(2E)-4-[methyl(phenyl)amino]-4-oxobut-2-enoic acid

Cat. No.: B3431573
CAS No.: 91270-62-1
M. Wt: 205.21 g/mol
InChI Key: DGYPFFQJGDMQMT-BQYQJAHWSA-N
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Description

Overview of α,β-Unsaturated Carboxylic Acid Derivatives

α,β-Unsaturated carboxylic acids and their derivatives are a class of organic compounds characterized by a carbon-carbon double bond between the α and β positions relative to a carboxyl group or its derivative. nih.gov This arrangement results in a conjugated system, where the π-electrons of the double bond and the carbonyl group interact, leading to unique reactivity. mdpi.com

These compounds typically exhibit reactions characteristic of both alkenes and carboxylic acid derivatives. However, the conjugation imparts exceptional behavior. mdpi.com The double bond is susceptible to various addition reactions, including bromination and hydration, though these can be slower compared to isolated double bonds. mdpi.com Of particular importance is their ability to undergo conjugate (or 1,4-) addition, such as the Michael addition, where nucleophiles attack the β-carbon. mdpi.com This reactivity makes them valuable substrates in forming new carbon-carbon bonds. The synthesis of α,β-unsaturated carboxylic acids and their derivatives can be achieved through several methods, including the Aldol condensation of aldehydes and ketones, followed by dehydration.

Broader Significance of Related β-Aroylacrylic Acid Frameworks in Synthetic Chemistry

Closely related to the subject compound are β-aroylacrylic acids, which are characterized by a similar four-carbon unsaturated backbone but with a ketone group where the aroyl substituent is attached to the carbonyl. These frameworks are highly versatile building blocks, particularly in the synthesis of heterocyclic compounds. tandfonline.com The electrophilic nature of the double bond and the presence of the ketone and carboxylic acid moieties allow for reactions with a variety of nucleophiles, especially nitrogen-containing reagents. tandfonline.comnih.gov

The reaction of β-aroylacrylic acids with compounds like hydrazine (B178648), hydroxylamine (B1172632), and thiourea (B124793) serves as a powerful route to produce a diverse range of heterocyclic systems, such as pyridazinones and thiazoles. nih.gov Many of these resulting heterocyclic derivatives have been investigated for a wide spectrum of biological activities, highlighting the importance of β-aroylacrylic acids as key starting materials in medicinal chemistry and drug discovery. nih.gov

Fundamental Structural Elements and Stereochemical Characteristics of (2E)-4-[Methyl(phenyl)amino]-4-oxobut-2-enoic Acid

This compound is a precisely defined molecule with several key structural and stereochemical features. An analysis of its systematic name reveals its constituent parts:

But-2-enoic acid: This forms the core four-carbon chain containing a carboxylic acid group and a carbon-carbon double bond starting at the second carbon.

4-oxo: This indicates a carbonyl group (=O) at the fourth carbon. However, in this context, it is part of a carboxamide functional group.

4-[methyl(phenyl)amino]: This specifies that the carbonyl group at the C4 position is part of an amide linkage. The amide nitrogen is tertiary, being bonded to both a methyl group (-CH₃) and a phenyl group (-C₆H₅).

(2E): This is a crucial stereochemical descriptor. It refers to the geometry of the substituents around the carbon-carbon double bond (at C2 and C3). The 'E' comes from the German entgegen (opposite) and signifies that the higher-priority groups on each carbon of the double bond are on opposite sides. In this molecule, this results in a trans configuration of the main carbon chain across the double bond.

The molecule thus integrates an α,β-unsaturated system, a carboxylic acid, and a tertiary amide into a single, conjugated framework. While specific experimental data for this exact compound are not widely available in published literature, its properties can be inferred from its structure and comparison to closely related analogs.

IdentifierValue
IUPAC NameThis compound
Molecular FormulaC₁₁H₁₁NO₃
Molecular Weight205.21 g/mol
Canonical SMILESCN(C(=O)C=CC(=O)O)C1=CC=CC=C1
InChI KeyBased on analogs, likely a unique identifier for this specific structure.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-(N-methylanilino)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-12(9-5-3-2-4-6-9)10(13)7-8-11(14)15/h2-8H,1H3,(H,14,15)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYPFFQJGDMQMT-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=CC=C1)C(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601237026
Record name (2E)-4-(Methylphenylamino)-4-oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601237026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91270-62-1
Record name (2E)-4-(Methylphenylamino)-4-oxo-2-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91270-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-4-(Methylphenylamino)-4-oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601237026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Pathways of 2e 4 Methyl Phenyl Amino 4 Oxobut 2 Enoic Acid

Mechanistic Investigations of Addition Reactions

The conjugated system in (2E)-4-[methyl(phenyl)amino]-4-oxobut-2-enoic acid is susceptible to nucleophilic attack, primarily at the β-carbon, and can also participate in electrophilic aromatic substitution-type reactions under specific conditions.

The α,β-unsaturated keto-acid framework of the title compound makes it an excellent Michael acceptor. raco.cat The electron-withdrawing nature of the carboxylic acid and the amide carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. youtube.com This reactivity is a cornerstone for carbon-carbon and carbon-nitrogen bond formation.

Carbon Nucleophiles: Compounds with active methylene (B1212753) groups, such as cyclic ketones, readily act as Michael donors. For instance, the reaction of analogous β-aroylacrylic acids with cyclohexanone (B45756) or cyclopentanone, often catalyzed by a base like ammonium (B1175870) acetate, leads to the formation of the corresponding Michael adducts. raco.cat This reaction proceeds via the formation of an enolate from the ketone, which then attacks the β-carbon of the butenoic acid derivative.

Nitrogen Nucleophiles: Aza-Michael addition reactions are also common for this class of compounds. raco.cat Primary and secondary amines, acting as nitrogen nucleophiles, can add across the double bond. For example, the reaction of a similar compound, 4-(4-acetaminophenyl)-4-oxobut-2-enoic acid, with benzylamine (B48309) in a non-polar solvent like benzene (B151609) yields the corresponding 2-benzylamino-4-(4-acetaminophenyl)-4-oxobutanoic acid. raco.cat This addition is a key step in the synthesis of various nitrogen-containing heterocycles. researchgate.net

Table 1: Michael Addition Reactions on Analogous 4-Aryl-4-oxobut-2-enoic Acids
Reactant (Butenoic Acid Analogue)NucleophileCatalyst/ConditionsProduct TypeReference
4-(4-acetaminophenyl)-4-oxobut-2-enoic acidCyclohexanoneAmmonium acetateCarbon Adduct: 4-(4-acetaminophenyl)-2-(2-oxocyclohexyl)-4-oxobutanoic acid raco.cat
4-(4-acetaminophenyl)-4-oxobut-2-enoic acidCyclopentanoneAmmonium acetateCarbon Adduct: 4-(4-acetaminophenyl)-2-(2-oxocyclopentyl)-4-oxobutanoic acid raco.cat
4-(4-acetaminophenyl)-4-oxobut-2-enoic acidBenzylaminePiperidine / BenzeneNitrogen Adduct: 4-(4-acetaminophenyl)-2-benzylamino-4-oxobutanoic acid raco.cat

Friedel-Crafts reactions are a class of electrophilic aromatic substitution reactions used to attach substituents to aromatic rings. wikipedia.org The butenoic acid moiety, particularly when activated by a strong Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃), can act as the electrophile in Friedel-Crafts acylation. chemguide.co.ukpressbooks.pub

In these transformations, the Lewis acid coordinates to the carbonyl oxygen atoms, increasing the electrophilicity of the molecule. This allows for the acylation of electron-rich aromatic compounds. For example, the reaction of 4-(4-acetaminophenyl)-4-oxobut-2-enoic acid with activated aromatic hydrocarbons such as p-xylene (B151628) or acetanilide (B955) in the presence of AlCl₃ results in the formation of 2,4-bis(aryl)-4-oxobutanoic acid derivatives. raco.cat The reaction proceeds through the addition of the aromatic nucleophile to the β-carbon, followed by rearomatization. This demonstrates the utility of these compounds in forming new carbon-aryl bonds under Friedel-Crafts conditions.

Table 2: Friedel-Crafts Reactions with an Analogous Butenoic Acid
Reactant (Butenoic Acid Analogue)Aromatic SubstrateCatalystProduct TypeReference
4-(4-acetaminophenyl)-4-oxobut-2-enoic acidp-XyleneAnhydrous AlCl₃Arylbutanoic acid derivative raco.cat
4-(4-acetaminophenyl)-4-oxobut-2-enoic acidAcetanilideAnhydrous AlCl₃Arylbutanoic acid derivative raco.cat

Cycloaddition and Cyclization Pathways for Heterocyclic Ring Construction

The multifunctional nature of this compound makes it an ideal substrate for synthesizing a diverse array of heterocyclic compounds. The strategic placement of electrophilic and nucleophilic centers allows for intramolecular and intermolecular reactions that lead to the formation of stable ring systems.

Pyridazinones: The 1,4-dicarbonyl relationship (or its precursor) in the butenoic acid backbone is perfectly suited for condensation reactions with hydrazine (B178648) and its derivatives to form six-membered pyridazinone rings. researchgate.netresearchgate.net The reaction of β-aroylacrylic acids with hydrazine hydrate (B1144303) typically proceeds by initial Michael addition or condensation at one of the carbonyl groups, followed by intramolecular cyclization and dehydration to yield the corresponding 6-aryl-4,5-dihydropyridazin-3(2H)-one. researchgate.netnih.gov These pyridazinone scaffolds are of significant interest in medicinal chemistry. semanticscholar.org

Quinazolinones: The synthesis of quinazolinones from butenoic acid derivatives is a more complex transformation that typically involves multiple steps. nih.gov One potential pathway involves converting the butenoic acid into a suitable intermediate that can react with 2-aminobenzamides or related compounds. organic-chemistry.orgsemanticscholar.org For example, the butenoic acid could be used to acylate an aniline (B41778) derivative, which is then elaborated and cyclized to form the quinazolinone ring system. sci-hub.se

Pyrroles: Pyrrole (B145914) rings can be constructed through various methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with a primary amine or ammonia. The Michael adducts formed from the reaction of the butenoic acid with carbon nucleophiles can serve as precursors to the required 1,4-dicarbonyl system. Subsequent reaction with an amine would lead to the formation of a substituted pyrrole or pyrrolidone derivative. mdpi.com

Furanones: 3(2H)-Furanones can be synthesized from butenoic acid precursors through intramolecular cyclization pathways. organic-chemistry.org For example, derivatives of 4-aryl-2-hydroxy-4-oxobut-2-enoic acid can undergo cyclization under dehydrating conditions. researchgate.net The reaction of a related butenoic acid with propenoic anhydride (B1165640) at high temperatures has been shown to yield a furanone derivative. urfu.ru This cyclization involves the enol form of the ketone attacking the carboxylic acid (or an activated form of it), leading to ring closure and the formation of the five-membered furanone ring. a2bchem.com

Pyranones: The construction of pyranone rings can be achieved through cycloaddition reactions. nih.gov For example, a [4+2] cycloaddition (Diels-Alder reaction) where the butenoic acid derivative acts as the dienophile is a plausible route. Alternatively, reaction with ketenes or their equivalents can lead to the formation of six-membered pyranone rings. researchgate.net These methods provide access to a variety of substituted 4H-pyran-4-one structures.

Oxazinones: Oxazinone heterocycles can be prepared by reacting the β-keto acid functionality with hydroxylamine (B1172632) derivatives. The reaction would likely proceed via the formation of an oxime at the ketone position, followed by intramolecular cyclization through the attack of the oxime oxygen onto the carboxylic acid group, leading to the formation of a 1,3-oxazinone ring after dehydration.

The synthesis of sulfur-containing heterocycles like thiophenones from butenoic acid derivatives can be accomplished through several routes. One common method involves the use of sulfurating agents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), which can convert one or both of the carbonyl groups into thiocarbonyls. Subsequent intramolecular cyclization can then lead to the formation of a thiophenone ring. Alternatively, the butenoic acid can react with sulfur-containing nucleophiles. For example, reaction with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been shown to form a complex adduct which is a precursor to further heterocyclic transformations. urfu.ru This highlights the utility of the butenoic acid scaffold in building complex, fused thiophene-containing systems. researchgate.net

Hydrolytic and Decyclization Mechanisms

Information regarding the specific hydrolytic and decyclization mechanisms of this compound is not extensively detailed in the available literature. However, based on the general chemical principles of related α,β-unsaturated carbonyl compounds and amides, potential pathways can be inferred. Hydrolysis would likely occur at the amide or carboxylic acid functional groups, catalyzed by acidic or basic conditions. The electron-withdrawing nature of the carbonyl groups would influence the reactivity of the carbon-carbon double bond towards nucleophilic addition, which could be a key step in certain degradation or transformation pathways.

Decyclization mechanisms are typically associated with cyclic precursors. While the primary structure of this compound is acyclic, it is a derivative of maleic acid and can be synthesized from cyclic anhydrides. In related compounds, intramolecular cyclization can occur, and the reverse decyclization process can be influenced by factors such as pH, temperature, and the presence of catalysts. For instance, studies on similar butenoic acid derivatives have explored intramolecular cyclization to form furanone structures. researchgate.net

Coordination Chemistry and Organometallic Complex Formation

The carboxylate functionality of this compound makes it a suitable ligand for coordination to metal ions, leading to the formation of organometallic complexes. The oxygen atoms of the carboxylate group can act as a bidentate or bridging ligand to a metal center. researchgate.net

Organotin(IV) carboxylates are a well-studied class of organometallic compounds with diverse applications. sysrevpharm.org The synthesis of such complexes with ligands similar to this compound typically involves the reaction of an organotin(IV) oxide or chloride with the corresponding carboxylic acid. researchgate.netnih.gov These reactions are often carried out in a suitable solvent like toluene (B28343) with refluxing to facilitate the removal of water or HCl. researchgate.net

The resulting organotin(IV) carboxylates can have varying structures, including monomeric, dimeric, or polymeric forms, depending on the nature of the organic groups on the tin atom and the stoichiometry of the reactants. sysrevpharm.org The coordination geometry around the tin atom can range from tetrahedral to trigonal bipyramidal and octahedral. researchgate.netnih.gov

Structural Characterization:

The structural elucidation of these organometallic complexes relies on a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Infrared (IR) Spectroscopy: The coordination of the carboxylate group to the tin atom can be inferred from the changes in the symmetric and asymmetric stretching vibrations of the COO group. The difference (Δν) between νasym(COO) and νsym(COO) can provide insights into the coordination mode (monodentate, bidentate chelating, or bidentate bridging). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 119Sn NMR spectroscopy are powerful tools for characterizing organotin(IV) carboxylates in solution. nih.gov The chemical shifts and coupling constants, particularly the 2J(119Sn, 1H) coupling for methyltin compounds, can help determine the coordination number of the tin atom in solution. nih.gov

Below are interactive data tables summarizing typical spectroscopic data for analogous organotin(IV) carboxylate complexes.

Table 1: Representative FT-IR Data for Organotin(IV) Carboxylates

Complex Typeνasym(COO) (cm-1)νsym(COO) (cm-1)Δν (cm-1)Coordination Mode
R3SnL~1650-1620~1380-1360~270-290Bridging Bidentate
R2SnL2~1580-1550~1410-1390~170-190Chelating Bidentate

Table 2: Representative 119Sn NMR Data for Organotin(IV) Carboxylates

Complex TypeCoordination Number (in solution)119Sn Chemical Shift (δ, ppm)
R3SnL4 (Tetrahedral)~120-140
R2SnL25 or 6 (Penta- or Hexa-coordinated)~ -150 to -200

Advanced Methodologies for Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy (e.g., FTIR) for Molecular Fingerprinting and Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For (2E)-4-[methyl(phenyl)amino]-4-oxobut-2-enoic acid, the FTIR spectrum would be expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

Key expected vibrational frequencies include:

O-H Stretch: A broad band in the region of 3300-2500 cm⁻¹ would be indicative of the carboxylic acid hydroxyl group, often overlapping with C-H stretching frequencies.

C-H Stretch: Aromatic C-H stretching vibrations are typically observed between 3100 and 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would appear in the 2975-2850 cm⁻¹ range.

C=O Stretch: Two distinct carbonyl stretching bands are anticipated. The carboxylic acid carbonyl (C=O) would likely appear around 1725-1700 cm⁻¹, while the amide carbonyl (N-C=O) would be expected in the 1680-1630 cm⁻¹ region.

C=C Stretch: The stretching of the carbon-carbon double bond in the butenoic acid backbone would give rise to a peak in the 1650-1600 cm⁻¹ range.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond of the amide is expected in the 1400-1200 cm⁻¹ region.

Aromatic C=C Bending: Characteristic bands for the phenyl group would be observed in the fingerprint region, typically around 1600-1450 cm⁻¹.

Analysis of the precise peak positions, intensities, and shapes in the FTIR spectrum provides a unique "molecular fingerprint" for this compound, confirming the presence of its key functional moieties.

Mass Spectrometric Techniques (e.g., EIMS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. Electron Ionization Mass Spectrometry (EIMS) is a common method for determining the molecular weight and obtaining structural information through fragmentation analysis.

For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would enable the precise determination of the molecular formula from the exact mass of the molecular ion.

The fragmentation pattern in EIMS provides valuable structural information. Expected fragmentation pathways for this compound could include:

Loss of a hydroxyl radical (•OH) from the carboxylic acid group.

Loss of a carboxyl group (•COOH).

Cleavage of the amide bond, leading to fragments corresponding to the N-methylaniline cation and the butenoyl group.

Decarbonylation (loss of CO).

Analysis of these fragment ions helps to piece together the molecular structure and confirm the identity of the compound.

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound.

The X-ray crystal structure would reveal the preferred conformation of the molecule in the solid state, including the planarity of the butenoic acid chain and the orientation of the phenyl and methyl groups relative to the amide plane. Furthermore, it would elucidate the network of intermolecular interactions that stabilize the crystal lattice. These interactions could include hydrogen bonding involving the carboxylic acid group and the amide oxygen, as well as π-π stacking interactions between the phenyl rings of adjacent molecules.

Advanced Chromatographic and Other Analytical Techniques for Purity Assessment and Comprehensive Characterization

To ensure the integrity of the sample and the reliability of the spectroscopic and crystallographic data, the purity of this compound must be rigorously assessed.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for determining the purity of a compound. By using an appropriate stationary phase and mobile phase, a single, sharp peak in the chromatogram would indicate a high degree of purity.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with mass spectrometry allows for the confirmation of the molecular weight of the main component and the identification of any impurities.

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the compound, which can be compared to the theoretical values calculated from the molecular formula to confirm its elemental composition.

By employing this suite of advanced analytical methodologies, a comprehensive and unambiguous structural and spectroscopic characterization of this compound can be achieved.

Computational and Theoretical Investigations of 2e 4 Methyl Phenyl Amino 4 Oxobut 2 Enoic Acid

Quantum Chemical Methodologies (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical methodologies, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic characteristics of molecules like (2E)-4-[methyl(phenyl)amino]-4-oxobut-2-enoic acid. physchemres.orgresearchgate.net DFT calculations allow for the determination of various electronic properties that are fundamental to understanding the molecule's reactivity.

Key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often calculated. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical stability and reactivity. growingscience.com A smaller energy gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. researchgate.net These maps illustrate the charge distribution within the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For a related compound, 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, MEP analysis revealed that the negative potential is concentrated around the electronegative oxygen atoms of the carbonyl groups, indicating these as likely sites for electrophilic attack. researchgate.net Conversely, the positive potential is located over the hydrogen atoms. researchgate.net Such analyses are instrumental in predicting how the molecule will interact with other chemical species.

Table 1: Illustrative Electronic Properties Calculated via DFT for a Related Maleanilic Acid Derivative

Parameter Calculated Value Significance
HOMO Energy -6.5 eV Indicates electron-donating capability
LUMO Energy -2.1 eV Indicates electron-accepting capability
HOMO-LUMO Gap 4.4 eV Relates to chemical stability and reactivity

Note: The data in this table are representative values for a molecule structurally similar to this compound and are intended for illustrative purposes.

Conformational Analysis and Stereochemical Properties from Computational Approaches

Computational methods are extensively used to perform conformational analysis and to determine the stereochemical properties of molecules. By calculating the potential energy surface as a function of bond rotations, chemists can identify the most stable conformations (i.e., the lowest energy geometries) of a molecule. For complex molecules, this is crucial as the conformation can significantly influence its physical, chemical, and biological properties.

In the solid state, the conformation of molecules is often determined experimentally by X-ray diffraction. Computational geometry optimizations, frequently performed using DFT, can predict key structural parameters such as bond lengths, bond angles, and torsion (dihedral) angles. These theoretically predicted parameters are often in good agreement with experimental data from crystallography. researchgate.net For instance, in the crystal structure of a related compound, 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, the N–C(=O) bond length was found to be indicative of amide-type resonance, a feature that can be corroborated by computational models. nih.gov

The stereochemistry of the double bond, in this case, the (2E) configuration, is a critical aspect of the molecule's structure. Computational methods can confirm the relative stability of the E (trans) versus Z (cis) isomers by comparing their calculated total energies.

Table 2: Representative Geometrical Parameters for a Substituted 4-oxobut-2-enoic Acid Moiety

Parameter Bond Length (Å) Bond Angle (°) Torsion Angle (°)
C=C 1.34 - -
C-C 1.48 - -
C=O (amide) 1.24 - -
C-N 1.35 - -
C-C-C - 121.5 -
O=C-N - 123.0 -

Note: These values are typical for the specified functional groups and are provided for illustrative purposes.

Elucidation of Reaction Mechanisms via Computational Simulations

Computational simulations are a cornerstone of modern mechanistic chemistry, providing a detailed, step-by-step view of how chemical reactions occur. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies associated with each step.

For example, a study on the uncatalysed oxidation of a similar compound, 4-[(4-methylphenyl) amino]-4-oxobutanoic acid, by potassium permanganate (B83412) utilized DFT to develop a suitable reaction mechanism. physchemres.org The computational results, including thermodynamic parameters and rate constants for each step of the mechanistic pathway, were combined to construct a comprehensive model of the reaction. physchemres.org Such simulations can reveal the intricate details of bond-breaking and bond-forming processes, which are often difficult to observe experimentally. These theoretical investigations can also predict the products of a reaction, which can then be confirmed by experimental techniques like LC-MS. physchemres.org

Molecular Modeling of Supramolecular Interactions and Complexation Phenomena

Molecular modeling is an indispensable tool for studying the non-covalent interactions that govern supramolecular chemistry and complexation. bath.ac.uk These interactions, which include hydrogen bonds, π-π stacking, and van der Waals forces, are critical in determining the crystal packing of molecules and their ability to form larger assemblies. bath.ac.ukiucr.org

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular contacts in a crystal. iucr.org For a related maleic amide, this analysis revealed the relative contributions of different types of contacts (e.g., H···H, C···H, O···H) to the crystal packing. iucr.org This level of detail is crucial for understanding how molecules recognize and assemble with one another, which is fundamental to fields like crystal engineering and materials science. bath.ac.uk The modeling of these supramolecular interactions is also vital in understanding how a molecule might bind to a biological target or form a complex with a metal ion. researchgate.net

Strategic Utility in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthon in the Assembly of Complex Organic Molecules

In the realm of organic synthesis, (2E)-4-[methyl(phenyl)amino]-4-oxobut-2-enoic acid serves as a highly versatile synthon, or synthetic building block. Its utility is primarily derived from the reactivity of the α,β-unsaturated carbonyl system. The double bond is rendered electrophilic by the electron-withdrawing effects of both the adjacent carboxylic acid and the amide carbonyl group. This electronic characteristic makes it an excellent substrate for a variety of nucleophilic addition reactions.

Key reactions leveraging this property include:

Michael Additions: The compound is an ideal Michael acceptor, reacting with a wide range of soft nucleophiles (such as enolates, amines, and thiols) in a 1,4-conjugate addition fashion. This reaction is fundamental for carbon-carbon and carbon-heteroatom bond formation, enabling the extension of molecular frameworks.

Diels-Alder Reactions: Acting as a dienophile, the activated alkene can participate in [4+2] cycloaddition reactions with conjugated dienes. This provides a powerful and stereocontrolled route to construct six-membered carbocyclic rings, which are core structures in many natural products and pharmaceuticals.

Aza-Michael Reactions: The intramolecular variant of this reaction is particularly noteworthy. As demonstrated with related N-substituted fumaramides, the molecule can undergo cyclization to form valuable heterocyclic structures like β-lactams (azetidin-2-ones). rsc.org This transformation underscores the compound's potential in building strained ring systems that are otherwise challenging to synthesize.

The N-methyl-N-phenyl substitution on the amide nitrogen plays a crucial role in modulating the molecule's reactivity. The phenyl group's electronic influence and the steric hindrance provided by both substituents can be exploited to control the stereochemical outcome of reactions at the double bond.

Table 1: Reactivity Profile of the Fumaramic Acid Core

Reaction TypeRole of Fumaramic Acid CorePotential Nucleophile/ReactantResulting Structure/Scaffold
Michael AdditionMichael AcceptorEnolates, Gilman reagentsFunctionalized succinic acid derivatives
Aza-Michael AdditionMichael AcceptorAmines, Azidesβ-Amino acid derivatives, Heterocycles
Thia-Michael AdditionMichael AcceptorThiolsCysteine-like adducts, Sulfur-containing heterocycles
Diels-Alder ReactionDienophileConjugated dienes (e.g., Butadiene)Substituted cyclohexene (B86901) dicarboxylic acid derivatives
Cyclization (Internal)Electrophilic BackboneInternal nucleophileβ-Lactams, Pyrrolidones, and other nitrogen-containing heterocycles

Contribution to the Construction of Novel Organic Scaffolds

Building upon its role as a versatile synthon, this compound is instrumental in the construction of novel and complex organic scaffolds. mdpi.comresearchgate.netresearchgate.net A scaffold is the core structure of a molecule to which various functional groups are attached. The ability of this compound to participate in reactions that form new ring systems makes it highly valuable for generating molecular diversity.

A significant example is the synthesis of β-lactam scaffolds from fumaramide (B1208544) precursors. A detailed mechanistic study on the diastereoselective cyclization of interlocked fumaramides has shown that a base can promote an intramolecular aza-Michael reaction to form the four-membered azetidinone ring. rsc.org This process highlights how the fumaramide unit can be directly converted into a high-value chemical scaffold, which is the core of penicillin and cephalosporin (B10832234) antibiotics.

Furthermore, the carboxylic acid and amide functionalities provide handles for post-synthetic modification. For instance, the carboxylic acid can be converted into esters, other amides, or acid halides, enabling it to be integrated into larger structures through peptide coupling or other condensation reactions. This dual reactivity—both at the alkene and the acid/amide moieties—allows for the stepwise and controlled assembly of intricate three-dimensional architectures. nih.govnih.gov

Pathways to Chemically Significant Intermediates for Downstream Synthesis

The strategic utility of this compound also lies in its ability to serve as a precursor to other chemically significant intermediates. Through simple and efficient chemical transformations, it can be converted into a range of valuable molecules for downstream synthetic applications.

For example, selective reduction of the carbon-carbon double bond, perhaps via catalytic hydrogenation, would yield N-methyl-N-phenylsuccinamic acid. This saturated derivative retains the acid and amide functionalities but offers a flexible four-carbon chain, a common motif in medicinal chemistry. Conversely, reduction of the carboxylic acid group would lead to a hydroxy-functionalized amide, introducing a new site for chemical modification.

Derivatives of 4-oxo-4-aryl-2-butenoic acids are known to react with hydrazones to produce substituted methylenehydrazino derivatives, which can then be used to synthesize other heterocyclic systems. researchgate.net This illustrates a pathway where the initial butenoic acid framework is transformed into a more complex intermediate that carries forward into subsequent synthetic steps. The strategic placement of functional groups allows for a modular approach to synthesis, where different parts of the molecule can be elaborated independently.

Table 2: Potential Synthetic Intermediates from this compound

TransformationReagents/Conditions (Illustrative)Resulting Intermediate ClassPotential Downstream Use
C=C Double Bond ReductionH₂, Pd/CSaturated Carboxylic Acid Amide (Succinic Acid Derivative)Flexible linkers, γ-amino acid precursors
Carboxylic Acid ReductionBH₃·THFUnsaturated Hydroxy AmideSynthesis of polyesters, ether formation
Carboxylic Acid EsterificationCH₃OH, H⁺Unsaturated Ester AmideCross-coupling reactions, polymer synthesis
Amide ReductionLiAlH₄Unsaturated Amino AcidPeptide synthesis, building blocks for alkaloids
Cyclization (via Aza-Michael)Base (e.g., CsOH)β-Lactam (Azetidin-2-one) Carboxylic AcidCore scaffold for antibiotics and enzyme inhibitors

Exploration in Materials Science, Including Crystalline Properties (e.g., Luminescent Molecular Crystals)

Beyond its utility in synthesis, the structural and electronic properties of this compound make it a candidate for exploration in materials science. The molecule contains both hydrogen bond-accepting (carbonyl oxygens) and potential hydrogen bond-donating (carboxylic acid OH) groups, as well as a π-rich phenyl ring. These features are conducive to the formation of ordered, self-assembled structures in the solid state, such as molecular crystals.

The formation of co-crystals, where two or more different molecules assemble in a regular crystalline lattice, is a key area of crystal engineering. Fumaric acid itself is a well-known co-crystal former, readily forming hydrogen-bonded synthons with other molecules. researchgate.netrsc.orgacs.org The subject compound, as a derivative, is expected to share this propensity. The interplay of hydrogen bonding from the carboxylic acid and π-π stacking interactions from the phenyl rings can direct the assembly into specific, predictable supramolecular architectures.

The conjugated system spanning the phenyl ring, amide, and enoic acid moiety forms a chromophore that can absorb ultraviolet light. In the solid state, the specific packing arrangement of these chromophores can lead to interesting photophysical properties, including fluorescence or phosphorescence. The design of luminescent molecular crystals is an active area of research, with applications in sensors, organic light-emitting diodes (OLEDs), and optical waveguides. nih.gov By modifying the substitution on the phenyl ring or by forming co-crystals with other luminescent molecules, it may be possible to tune the solid-state emission color and efficiency. While specific data on the luminescent properties of this compound are not widely reported, the analysis of related structures provides a strong basis for its potential in this area. For example, the crystal structure of a related fumaropimaric acid triacid amide has been determined, revealing complex hydrogen bonding networks that dictate its solid-state packing. researchgate.net

Future Research Trajectories and Academic Outlook

Development of Innovative and Sustainable Synthetic Routes

The traditional synthesis of N-substituted maleanilic acids involves the reaction of maleic anhydride (B1165640) with a corresponding amine. tandfonline.com While often high-yielding, future research will likely focus on developing more innovative and sustainable synthetic methodologies.

Key Research Directions:

Flow Chemistry: Continuous flow synthesis offers advantages over batch processes in terms of safety, scalability, and reaction control. Future studies could explore the synthesis of (2E)-4-[methyl(phenyl)amino]-4-oxobut-2-enoic acid and its analogs in microreactor systems. This would enable precise control over reaction parameters, potentially leading to higher yields, reduced reaction times, and minimized byproduct formation.

Novel Catalytic Systems: The development of new catalysts could provide milder and more efficient synthetic routes. Research into organocatalysis, for instance, using N-heterocyclic carbenes (NHCs), has shown promise in the atroposelective synthesis of N-aryl imides from their corresponding amic acids. nih.govchemrxiv.org Exploring similar catalytic approaches for the synthesis of asymmetrically substituted maleanilic acids could unlock new chemical space.

Mechanochemistry: Solvent-free synthetic methods, such as grinding reactants together, have been successfully employed for the preparation of N-substituted maleanilic acids. tandfonline.comresearchgate.netresearchgate.net Future work could focus on optimizing these mechanochemical methods, exploring different grinding techniques (e.g., ball milling) and the use of solid-state catalysts to further enhance efficiency and sustainability.

Synthetic RouteKey AdvantagesPotential Research Focus
Flow ChemistryEnhanced safety, scalability, precise controlOptimization of reactor design and reaction parameters
Novel CatalysisMilder conditions, higher efficiency, stereoselectivityDevelopment of organocatalysts and metal-based catalysts
MechanochemistrySolvent-free, high atom economyExploration of different grinding techniques and solid-state catalysts

Unveiling Novel Reactivity Profiles and Transformation Pathways

The reactivity of maleanilic acids is largely dominated by the intramolecular cyclization to form the corresponding maleimides. tandfonline.com However, the presence of multiple functional groups—a carboxylic acid, an amide, and an electron-deficient alkene—suggests a richer and more complex reactivity profile that remains to be fully explored.

Future research should aim to:

Exploit the Dienophilic Character: The electron-deficient double bond in maleanilic acids and their maleimide derivatives makes them excellent dienophiles in Diels-Alder reactions. tandfonline.comtandfonline.com Future investigations could explore the use of these compounds in asymmetric Diels-Alder reactions to synthesize complex chiral molecules.

Investigate Michael Additions: The electrophilic nature of the double bond also makes it susceptible to Michael additions. This reactivity could be harnessed to introduce a wide range of nucleophiles, leading to the synthesis of novel functionalized succinic acid derivatives.

Explore Decarboxylative Transformations: The carboxylic acid functionality opens up possibilities for decarboxylative coupling reactions, which could lead to the formation of new carbon-carbon or carbon-heteroatom bonds at the C4 position.

Design and Synthesis of Advanced Functional Materials Based on Derivatives

The derivatives of this compound, particularly the corresponding maleimides, are valuable building blocks for the creation of advanced functional materials. nanosoftpolymers.comlew.rorsc.org

Promising areas for future research include:

Functional Polymers for Optoelectronics: Maleimide-containing polymers have shown potential in optoelectronic applications due to their tunable electronic and optical properties. researchgate.netnih.govalfa-chemistry.comazom.comossila.com Future work could focus on designing and synthesizing novel copolymers incorporating the this compound moiety to create materials with tailored bandgaps and charge transport properties for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Bioconjugation and Biomedical Materials: The maleimide group is known to react selectively with thiols, making it a valuable tool for bioconjugation. nanosoftpolymers.com Maleimide-functionalized polymers can be used to attach biomolecules such as peptides and proteins to create materials for drug delivery, tissue engineering, and biosensing.

Self-Healing Polymers: The reversible nature of the Diels-Alder reaction involving furan and maleimide has been utilized in the development of self-healing polymers. Future research could explore the incorporation of the this compound scaffold into polymer networks to create robust and healable materials.

Material ClassPotential ApplicationKey Research Goal
Functional PolymersOptoelectronics (OLEDs, OPVs)Tailoring electronic and optical properties
BioconjugatesDrug delivery, tissue engineeringEnhancing biocompatibility and targeted delivery
Self-Healing PolymersSmart coatings, durable materialsImproving healing efficiency and mechanical properties

Integration of Green Chemistry Principles in Synthetic Methodologies

The principles of green chemistry are becoming increasingly important in chemical synthesis. researchgate.netgeneseo.edu Future research on this compound and its analogs should prioritize the integration of these principles.

Key strategies to explore include:

Use of Bio-based Feedstocks: Maleic anhydride, a key starting material, can be produced from renewable resources like furfural, which is derived from biomass. rsc.orgresearchgate.netd-nb.info Life cycle assessments (LCAs) can be used to evaluate the environmental impact of different bio-based production routes for maleic anhydride and guide the selection of the most sustainable options. unibo.itrepec.org

Development of Greener Solvents: While solvent-free methods are ideal, some reactions may still require a solvent. Research into the use of bioderived and biodegradable solvents, such as ethyl lactate and 2-methyltetrahydrofuran (2-MeTHF), for the synthesis of maleanilic acids is a promising avenue. geneseo.edu

Atom Economy and Waste Reduction: Designing synthetic routes with high atom economy is a cornerstone of green chemistry. Future research should focus on developing catalytic methods that minimize the use of stoichiometric reagents and the generation of waste. tandfonline.comtandfonline.com

In-Depth Mechanistic Investigations of Complex Chemical Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new transformations. study.com For this compound and its derivatives, several areas warrant in-depth mechanistic investigation.

Future research should focus on:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction pathways, transition state geometries, and activation energies. rsc.org Computational studies on the cyclization of maleanilic acids, for instance, can help to elucidate the role of catalysts and substituents on the reaction rate and selectivity. researchgate.net

Kinetic Analysis: Detailed kinetic studies can provide quantitative information about reaction rates and the influence of various parameters. nih.govnih.govrit.eduresearchgate.net Kinetic analysis of the formation of this compound and its subsequent transformations can aid in the optimization of reaction conditions for industrial-scale production.

Spectroscopic Studies: The use of in-situ spectroscopic techniques, such as NMR and IR spectroscopy, can allow for the real-time monitoring of reactions and the identification of transient intermediates, providing a deeper understanding of the reaction mechanism.

Q & A

Q. What are the standard synthesis protocols for (2E)-4-[methyl(phenyl)amino]-4-oxobut-2-enoic acid?

The compound is typically synthesized via a reaction between maleic anhydride and substituted anilines (e.g., methylphenylamine) under mild conditions. For example, a 6 mmol scale reaction in dry toluene at room temperature yields the product as a solid, purified via column chromatography (chloroform:methanol = 6:1) . Key steps include stoichiometric control of reagents and monitoring reaction progress using TLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are standard. For instance, ¹H NMR in DMSO-d₆ resolves olefinic protons (δ ~6.5–7.5 ppm) and carboxylic acid signals (δ ~12 ppm). IR confirms carbonyl stretching (~1700 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) . High-Resolution Mass Spectrometry (HRMS) validates molecular weight with <2 ppm error .

Q. How do solubility properties influence analytical method development?

The compound is water-insoluble, necessitating organic solvents (e.g., acetone-isopropyl alcohol mixtures) for titration or chromatography. Solvent ratios (e.g., 4:3 isopropyl alcohol:acetone) are optimized to enhance solubility and detection limits (0.002 mol/dm³) in potentiometric titration .

Q. What is the compound’s role in medicinal chemistry research?

It serves as a precursor for bioactive heterocycles (e.g., pyridazinones, thiazoles) via Michael addition reactions. Derivatives exhibit antimicrobial and enzyme-inhibitory activities, making it a scaffold for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Solvent selection (e.g., dry toluene vs. THF) and stoichiometric ratios (1:1 maleic anhydride:amine) critically influence yield. Purification via gradient elution in column chromatography minimizes byproducts. For example, a 94% yield was achieved using a 4:3 isopropyl alcohol:acetone mixture .

Q. What strategies resolve stereochemical ambiguities in structural analysis?

X-ray crystallography with SHELX software (e.g., SHELXL for refinement) resolves Z/E isomerism. For example, used crystallography to confirm the (2E) configuration, while employed ¹H NMR coupling constants (J = 12–15 Hz for trans olefins) .

Q. How can contradictions in spectroscopic data be addressed?

Discrepancies in NMR or IR spectra (e.g., unexpected carbonyl shifts) may arise from tautomerism or solvent effects. Cross-validation with HRMS and computational methods (DFT calculations) helps reconcile data. For example, combined IR and titration data to confirm dissociation constants (pKa = 2.81 ± 0.25) .

Q. What methodologies are used to design bioactivity assays for derivatives?

Enzyme inhibition assays (e.g., human thymidylate synthase) utilize IC₅₀ measurements via UV-Vis spectroscopy. Antimicrobial activity is tested via microdilution (MIC values against Gram-positive/negative strains) . Dose-response curves and molecular docking (e.g., AutoDock Vina) link structural features to activity .

Q. How can detection limits in quantitative analysis be enhanced?

Potentiometric titration with non-aqueous solvents improves sensitivity. For example, a 0.69% relative standard deviation was achieved using a 4:3 solvent ratio, validated via metrological parameters (e.g., confidence intervals) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.